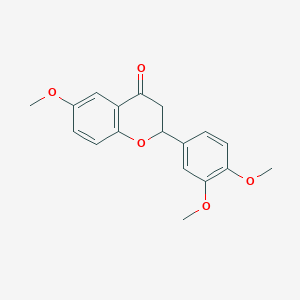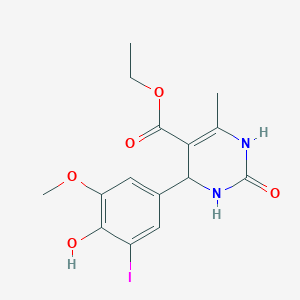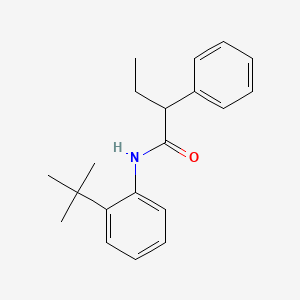![molecular formula C20H33NO6 B4001314 2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid](/img/structure/B4001314.png)
2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid
Overview
Description
2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with a butan-2-yl group, linked through an ethoxy chain to a diethylethanamine moiety, and is often studied in conjunction with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-diethylethanamine typically involves multiple steps, starting with the preparation of the phenoxy intermediate The phenoxy compound is then reacted with an ethoxy chain under controlled conditions to form the desired ethoxy linkageCommon reagents used in these reactions include p-toluenesulfonyl chloride and sodium azide, with catalytic hydrogenation being a key step in the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The intermediate compounds are purified at each step to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using hydrogenation catalysts.
Substitution: The compound readily undergoes substitution reactions, particularly at the amine and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets. The phenoxy and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine: Shares a similar phenoxy-ethoxy structure but differs in the amine group.
2-[2-(2-butoxyethoxy)ethoxy]ethyl acetate: Similar ethoxy chain but with different terminal groups.
Uniqueness
What sets 2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-diethylethanamine apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-5-16(4)17-10-8-9-11-18(17)21-15-14-20-13-12-19(6-2)7-3;3-1(4)2(5)6/h8-11,16H,5-7,12-15H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZQUTDJIFWZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOCCN(CC)CC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4001238.png)
![1-[4-(3-bromophenoxy)butyl]piperidine oxalate](/img/structure/B4001239.png)
amine oxalate](/img/structure/B4001259.png)
![4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001264.png)


![N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4001281.png)
![[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate](/img/structure/B4001285.png)
![N-(2-ethoxyphenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4001292.png)
![N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4001300.png)
![10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4001312.png)
![1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4001315.png)

